molecular formula C21H19ClN2O4S B11300524 3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11300524
M. Wt: 430.9 g/mol
InChI Key: FHXHNKPNBQGWAB-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a 5-chloro group, a 2-[(2-methylbenzyl)sulfonyl] group, and a 4-carboxylate ester linked to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and 2-methylbenzenesulfonyl chloride.

    Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 3,5-dimethylphenyl magnesium bromide.

    Esterification: The carboxylate ester is formed through an esterification reaction involving the pyrimidine derivative and an appropriate alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding amines or thiols derivatives.

Scientific Research Applications

3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate: shares similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both the 3,5-dimethylphenyl group and the 5-chloro group on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique biological activities and industrial uses.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H19ClN2O4S/c1-13-8-14(2)10-17(9-13)28-20(25)19-18(22)11-23-21(24-19)29(26,27)12-16-7-5-4-6-15(16)3/h4-11H,12H2,1-3H3

InChI Key

FHXHNKPNBQGWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=CC(=C3)C)C)Cl

Origin of Product

United States

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